molecular formula C6H9IO2 B14416617 Ethyl 2-(iodomethyl)prop-2-enoate CAS No. 85054-02-0

Ethyl 2-(iodomethyl)prop-2-enoate

Cat. No.: B14416617
CAS No.: 85054-02-0
M. Wt: 240.04 g/mol
InChI Key: GPGTWVLKXIYSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(iodomethyl)prop-2-enoate is a substituted acrylate ester characterized by an iodine atom at the methyl group attached to the α-carbon of the prop-2-enoate backbone. The iodine substituent likely enhances electrophilicity at the α-carbon, making it reactive in nucleophilic substitution or polymerization reactions. Such compounds are typically employed in organic synthesis, polymer chemistry, or as intermediates for pharmaceuticals and agrochemicals .

Properties

CAS No.

85054-02-0

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

ethyl 2-(iodomethyl)prop-2-enoate

InChI

InChI=1S/C6H9IO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3

InChI Key

GPGTWVLKXIYSFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(iodomethyl)prop-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion, generated from the deprotonation of ethyl prop-2-enoate, reacts with iodomethane under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound involves similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(iodomethyl)prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the ester group can yield alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary alcohols or aldehydes.

Scientific Research Applications

Ethyl 2-(iodomethyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for labeling and tracking studies.

    Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ethyl 2-(iodomethyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for facile substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functionalized products. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituent at the α-methyl position significantly influences the compound’s electronic, steric, and functional properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Key Applications
Ethyl 2-(iodomethyl)prop-2-enoate Iodomethyl C₆H₉IO₂ 240.04* Not listed Polymer synthesis, alkylation agents (theoretical)
Ethyl 2-(bromomethyl)prop-2-enoate Bromomethyl C₆H₉BrO₂ 193.04 17435-72-2 Monomer for acrylate copolymers
Ethyl 2-(phenylsulfanyl)prop-2-enoate Phenylsulfanyl C₁₁H₁₂O₂S 208.28 95175-38-5 UV-curable resins, adhesives
Ethyl 2-(diethoxyphosphoryl)prop-2-enoate Diethoxyphosphoryl C₉H₁₇O₅P 236.20 20345-61-3 Flame retardants, agrochemical precursors
Ethyl 2-[(4-chlorophenyl)methyl]prop-2-enoate 4-Chlorobenzyl C₁₂H₁₃ClO₂ 224.68 Not listed Biologically active intermediates

*Theoretical calculation based on bromo analog.

Key Findings :

  • Halogen Substituents : Bromo and iodo derivatives exhibit high electrophilicity, favoring radical polymerization or nucleophilic displacement. The iodo analog is expected to have lower thermal stability than bromo due to weaker C–I bonds .
  • Phosphoryl Groups: Ethyl 2-(diethoxyphosphoryl)prop-2-enoate () shows enhanced flame-retardant properties, making it valuable in materials science. Its hydrolysis resistance is superior to halogenated analogs .
  • Aromatic Substituents : The phenylsulfanyl group () introduces steric bulk and electron-rich characteristics, delaying polymerization but improving adhesion in UV-curable coatings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.